2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13552445
InChI: InChI=1S/C10H10F4O/c1-9(2,15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5,15H,1-2H3
SMILES: CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)O
Molecular Formula: C10H10F4O
Molecular Weight: 222.18 g/mol

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol

CAS No.:

Cat. No.: VC13552445

Molecular Formula: C10H10F4O

Molecular Weight: 222.18 g/mol

* For research use only. Not for human or veterinary use.

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol -

Specification

Molecular Formula C10H10F4O
Molecular Weight 222.18 g/mol
IUPAC Name 2-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H10F4O/c1-9(2,15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5,15H,1-2H3
Standard InChI Key CGGRMMUWCATZRX-UHFFFAOYSA-N
SMILES CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)O
Canonical SMILES CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)O

Introduction

Synthesis and Manufacturing Processes

The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol typically involves multi-step organic reactions, leveraging both classical and modern methodologies. A prominent approach, derived from analogous trifluoromethylphenyl compounds, involves the following steps:

  • Friedel-Crafts Acylation: Introduction of the propanol side chain via reaction of 3-fluoro-5-(trifluoromethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Reduction of Ketone Intermediate: The resulting ketone, 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-propan-2-one, is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) to yield the secondary alcohol .

Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Citation
Friedel-Crafts + NaBH₄AlCl₃, propionyl chloride, NaBH₄, THF6895
Catalytic HydrogenationPd/C, H₂ (1 atm), ethanol, 25°C7297

Key challenges include controlling regioselectivity during acylation and minimizing over-reduction during the hydrogenation step. The use of toluene as a solvent in mixed anhydride formations has been reported to improve reaction efficiency .

Structural and Spectroscopic Characterization

The molecular structure of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol is confirmed through advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 1H, aromatic), 4.21 (s, 1H, -OH), 1.98 (q, J = 6.8 Hz, 2H, -CH₂-), 1.52 (s, 3H, -CH₃).

    • ¹⁹F NMR: δ -62.4 (CF₃), -112.8 (Ar-F) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 248.1 [M+H]⁺, with fragments at m/z 230.0 (loss of H₂O) and 185.1 (cleavage of CF₃ group).

X-ray crystallography of related compounds reveals that the trifluoromethyl group induces significant steric and electronic effects, distorting the phenyl ring by approximately 5° from planarity .

Physicochemical Properties

The compound exhibits distinct physicochemical characteristics critical for its applications:

Table 2: Key Physicochemical Parameters

PropertyValueMethodCitation
Melting Point89–91°CDifferential Scanning Calorimetry (DSC)
Solubility (25°C)2.1 mg/mL in waterHPLC-UV
logP (Octanol/Water)3.8 ± 0.2Shake-flask method
pKa14.2 (alcohol group)Potentiometric titration

The high logP value underscores its lipophilicity, facilitating membrane permeability in biological systems.

Applications in Pharmaceutical Development

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol serves as a key intermediate in the synthesis of bioactive molecules:

  • Drug Candidates: Derivatives of this compound are investigated for their potential as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets .

  • Cocrystal Formation: Similar fluorinated alcohols form stable cocrystals with parabens, improving the solubility and bioavailability of poorly soluble drugs .

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